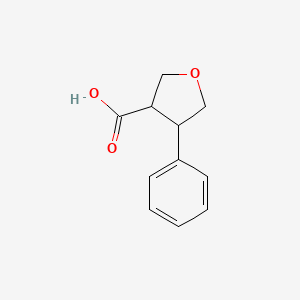

4-Phenyloxolane-3-carboxylic acid

Description

Contextualization within the Landscape of Oxolane and Carboxylic Acid Chemistry

The structure of 4-phenyloxolane-3-carboxylic acid incorporates two key functional components: the oxolane ring and the carboxylic acid group.

The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether. wikipedia.org It is a polar, aprotic solvent widely used in industrial applications and organic synthesis, capable of dissolving a broad range of polar and nonpolar compounds. wikipedia.org In the context of medicinal chemistry, the saturated, sp³-rich nature of the oxolane ring is increasingly valued. It imparts three-dimensionality to molecular structures, a feature that can lead to improved aqueous solubility and provides access to new chemical spaces, moving away from the flat structures common in many drug candidates. nih.gov The oxolane ring is considered a stable moiety, often used to replace other groups like gem-dimethyl or carbonyl functionalities to enhance a molecule's physicochemical properties. nih.govacs.org

Carboxylic acids are a cornerstone of organic chemistry, defined by the presence of a carboxyl (-COOH) group. fiveable.menumberanalytics.com This functional group is highly versatile, acting as a building block for numerous other compounds such as esters, amides, and anhydrides. numberanalytics.comwikipedia.org Carboxylic acids are known for their acidic properties and their ability to participate in hydrogen bonding, which influences physical characteristics like boiling point and solubility. numberanalytics.comnumberanalytics.com They are integral to many biological processes, including metabolism and the synthesis of essential biomolecules, and are found in many pharmaceuticals. numberanalytics.comnumberanalytics.combyjus.com

The combination of the phenyl-substituted oxolane ring with a carboxylic acid group in 4-phenyloxolane-3-carboxylic acid creates a molecule with a defined three-dimensional structure and a reactive handle for further chemical modification.

Significance of the 4-Phenyloxolane-3-carboxylic Acid Scaffold in Chemical Research

The 4-phenyloxolane-3-carboxylic acid scaffold is significant primarily as a building block in organic synthesis and medicinal chemistry. Its value lies in the unique combination of its structural features: a chiral, heterocyclic core provided by the substituted oxolane ring, and a versatile functional group in the form of the carboxylic acid.

The presence of stereocenters on the oxolane ring (at positions 3 and 4) means that the compound can exist as different stereoisomers. Specific isomers, such as (3R,4S)-4-phenyloxolane-3-carboxylic acid, have been synthesized and are available commercially, indicating a demand for stereochemically pure versions of this scaffold. infochems.co.kr This stereochemical complexity is crucial in drug discovery, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

While detailed research applications for 4-phenyloxolane-3-carboxylic acid itself are not extensively documented in publicly available literature, its structure suggests potential use in the synthesis of more complex molecules. The carboxylic acid group can be readily converted into other functional groups, allowing for its incorporation into larger molecular frameworks. wikipedia.orgteachy.app The phenyl group and the oxolane ring together form a lipophilic yet polar fragment that can be used to modulate the properties of a target molecule.

Below is a table summarizing the basic chemical properties of 4-phenyloxolane-3-carboxylic acid.

| Property | Value |

| IUPAC Name | 4-phenyltetrahydrofuran-3-carboxylic acid sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₂O₃ sigmaaldrich.com |

| Molecular Weight | 192.21 g/mol sigmaaldrich.com |

| Physical Form | Powder sigmaaldrich.com |

| Purity | Typically ≥95% sigmaaldrich.com |

| Stereochemistry | Exists as a mixture of diastereomers or as specific isomers infochems.co.kraablocks.com |

Note: Data sourced from publicly available chemical supplier information. sigmaaldrich.com

Overview of Research Trajectories for Novel Heterocyclic Carboxylic Acids

The field of heterocyclic chemistry is continually evolving, with a significant focus on the development of novel heterocyclic carboxylic acids for various applications, particularly in drug discovery and materials science. researchgate.net

Current research trends indicate a strong interest in using heterocyclic carboxylic acids as key intermediates and pharmacophores. The carboxylic acid moiety can be crucial for a molecule's interaction with a biological target, but it can also present challenges related to metabolic instability and membrane permeability. nih.gov Consequently, a major research trajectory involves the development of carboxylic acid bioisosteres—functional groups that mimic the properties of a carboxylic acid while offering improved pharmacokinetic profiles. nih.gov

Properties

IUPAC Name |

4-phenyloxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)10-7-14-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOOGZAGKZOJQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785593-60-3 | |

| Record name | 4-phenyloxolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenyloxolane 3 Carboxylic Acid and Its Stereoisomers

Retrosynthetic Analysis and Design Strategies for the 4-Phenyloxolane-3-carboxylic Acid Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. youtube.comslideshare.net For 4-phenyloxolane-3-carboxylic acid, the primary disconnections involve breaking the oxolane ring and detaching the carboxylic acid group.

Key retrosynthetic steps, or "disconnections," for the 4-phenyloxolane-3-carboxylic acid backbone include:

C-O Bond Disconnection: Cleavage of one of the ether bonds in the oxolane ring. This typically transforms the cyclic ether into a linear hydroxy-containing intermediate, such as a 1,4-diol derivative. This approach simplifies the target to an acyclic precursor where the stereocenters can be set before the ring-closing step.

C-C Bond Disconnection: Breaking the carbon-carbon bond adjacent to the carboxylic acid. This can be conceptualized as removing the -COOH group, leading back to a 4-phenyloxolane precursor that can be carboxylated. Alternatively, it can lead to precursors suitable for a Michael addition or similar C-C bond-forming reaction.

Functional Group Interconversion (FGI): The carboxylic acid can be retrosynthetically derived from other functional groups like a primary alcohol, an aldehyde, or a nitrile. kccollege.ac.inyoutube.com For instance, a primary alcohol can be oxidized to form the carboxylic acid in the final steps of the synthesis. youtube.com

These disconnections lead to potential starting materials such as phenyl-substituted butanediols, unsaturated esters, or aldehydes that can be elaborated into the target molecule. The choice of strategy is often dictated by the desired stereochemistry and the availability of chiral starting materials or catalysts.

Classical and Modern Approaches to Oxolane Ring Formation

The formation of the oxolane (tetrahydrofuran) ring is the central feature of the synthesis. Both established and modern methods are utilized to construct this five-membered heterocycle, with an emphasis on controlling the stereochemistry of the substituents.

Intramolecular cyclization is a common and effective strategy for forming the oxolane ring. mdpi.com In the context of 4-phenyloxolane-3-carboxylic acid, this typically involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group.

One classical approach involves the acid-catalyzed cyclization of a substituted 1,4-diol. For example, a derivative of 2-phenyl-1,4-butanediol (B8762115) can be induced to cyclize under acidic conditions to form the corresponding substituted oxolane. vulcanchem.com The presence of the phenyl group can influence the reaction's regioselectivity and stereoselectivity. Another related method is the intramolecular Williamson ether synthesis, where an alkoxide nucleophile displaces a halide or sulfonate ester from the same molecule to close the ring.

| Reaction Type | Precursor | Typical Reagents | Notes |

| Acid-Catalyzed Dehydration | Phenyl-substituted 1,4-diol | H₂SO₄, TsOH | Forms the oxolane ring via loss of water. |

| Intramolecular Williamson Ether Synthesis | Phenyl-substituted 4-halo-1-alkanol | NaH, K₂CO₃ | A strong base is used to deprotonate the alcohol. |

| Intramolecular Oxymercuration-Demercuration | Phenyl-substituted pent-4-en-1-ol | 1. Hg(OAc)₂, THF 2. NaBH₄ | A reliable method for the cyclization of unsaturated alcohols. |

This table presents common classical cyclization strategies for forming substituted oxolane rings.

Modern synthetic chemistry has seen the rise of transition metal catalysis for the formation of heterocyclic rings. google.com Palladium-catalyzed reactions, in particular, offer mild and highly selective routes to oxolanes. nih.gov These reactions often involve the activation of an alkene by a palladium(II) catalyst, followed by intramolecular attack by a hydroxyl group. nih.gov

For instance, a palladium-catalyzed Wacker-type cyclization of an appropriate unsaturated alcohol can generate the oxolane ring. The phenyl substituent can direct the cyclization and influence the stereochemical outcome. Other metals, such as rhodium and iridium, have also been employed in similar transformations. These methods are powerful because they can often be rendered asymmetric through the use of chiral ligands, providing access to enantiomerically pure products. rsc.org

| Catalyst System | Reaction Type | Key Features |

| Pd(OAc)₂ / Ligand | Intramolecular O-alkylation | Can be used to cyclize unsaturated alcohols or phenols. nih.gov |

| Pd(0) / Ligand | Heck Reaction | Intramolecular Heck reactions can form C-C bonds to set up cyclization. nih.gov |

| Rh(I) or Ir(I) Complexes | Hydroalkoxylation | Catalytic addition of an alcohol across a double bond. |

This table summarizes modern metal-catalyzed approaches to oxolane ring synthesis.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a third major pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. google.comresearchgate.net Organocatalytic methods are particularly attractive for avoiding metal contamination in the final products. researchgate.net

For the synthesis of the 4-phenyloxolane core, organocatalytic Michael additions or cascade reactions can be employed. For example, a chiral amine catalyst, such as a proline derivative, can activate a substrate to undergo an intramolecular cyclization. A reaction between a compound containing a nucleophilic hydroxyl group and an electrophilic double bond can be promoted by an organocatalyst to form the oxolane ring with high enantioselectivity. acs.orgrsc.org These strategies are highly valuable for constructing complex molecules with multiple stereocenters. nih.gov

| Organocatalyst Type | Activation Mode | Typical Application |

| Chiral Amines (e.g., Proline) | Enamine or Iminium Ion Formation | Cascade reactions involving aldehydes/ketones and nucleophiles. |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Activation of electrophiles for nucleophilic attack. |

| Quinine-derived Catalysts | Bifunctional Catalysis | Asymmetric Michael additions to form C-O bonds. |

This table highlights various organocatalytic strategies applicable to oxolane ring formation.

Introduction and Functionalization of the Carboxylic Acid Moiety

Once the 4-phenyloxolane ring system is in place or planned for a late-stage formation, the carboxylic acid group must be introduced. This can be done by installing a precursor functional group that is later converted to the carboxylic acid.

A common and reliable method for introducing a carboxylic acid is through the oxidation of a primary alcohol or an aldehyde. youtube.com In a synthetic route towards 4-phenyloxolane-3-carboxylic acid, a precursor molecule bearing a hydroxymethyl group (-CH₂OH) or a formyl group (-CHO) at the 3-position of the oxolane ring would be synthesized first.

This precursor can then be subjected to oxidation using a variety of reagents. The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.

| Oxidizing Agent | Precursor Functional Group | Conditions |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Primary Alcohol | Strong oxidation, not suitable for acid-sensitive substrates. |

| Potassium Permanganate (KMnO₄) | Primary Alcohol, Aldehyde | Strong oxidant, often used under basic or neutral conditions. |

| Pinnick Oxidation (NaClO₂/NaH₂PO₄) | Aldehyde | Mild conditions, highly selective for oxidizing aldehydes to carboxylic acids. |

| TEMPO-mediated Oxidation | Primary Alcohol | Mild, two-step process via an aldehyde intermediate. |

This table details common oxidation methods for converting precursor functional groups into a carboxylic acid moiety.

Another powerful strategy involves the use of a cyanide ion as a carbon source, which is then hydrolyzed to the carboxylic acid. For example, a suitable electrophile on the oxolane ring could be displaced by a cyanide salt (e.g., NaCN), and the resulting nitrile can be converted to the carboxylic acid via acid- or base-catalyzed hydrolysis. scilit.com

Carboxylation Reactions Utilizing Organometallic Reagents

A foundational method for the synthesis of carboxylic acids involves the carboxylation of organometallic reagents. libretexts.orglibretexts.org This approach is centered on the reaction of a highly nucleophilic organometallic compound, such as a Grignard or organolithium reagent, with carbon dioxide (CO₂), which acts as the electrophile. libretexts.org

For the synthesis of 4-phenyloxolane-3-carboxylic acid, this strategy would theoretically involve the formation of an organometallic species at the C3 position of the 4-phenyloxolane ring. The process would begin with a suitable precursor, such as 3-halo-4-phenyloxolane. This precursor would be reacted with a metal like magnesium (to form a Grignard reagent, e.g., 4-phenyloxolan-3-ylmagnesium chloride) or lithium (to form an organolithium reagent). mt.com

The resulting nucleophilic carbon at the C3 position would then attack the electrophilic carbon of carbon dioxide. This reaction is typically performed by bubbling dry CO₂ gas through the solution containing the organometallic reagent. libretexts.org The immediate product is a magnesium or lithium carboxylate salt. Subsequent workup with an aqueous acid, such as hydrochloric acid (HCl), protonates the carboxylate salt to yield the final 4-phenyloxolane-3-carboxylic acid. libretexts.org While this represents a standard and powerful method for C-C bond formation and acid synthesis, specific documented examples applying this route to 4-phenyloxolane-3-carboxylic acid are not prevalent in surveyed literature.

Hydrolysis of Nitrile Precursors

The hydrolysis of a nitrile (a compound containing a -C≡N group) is a direct and reliable method for the preparation of carboxylic acids. libretexts.orgchemguide.co.uk This transformation can be effectively carried out under either acidic or alkaline conditions, both of which involve heating the nitrile with an aqueous reagent. libretexts.org

To synthesize 4-phenyloxolane-3-carboxylic acid via this route, the required starting material is 4-phenyloxolane-3-carbonitrile.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the nitrile is typically heated under reflux with a dilute mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemguide.co.uk The reaction proceeds in two main stages. First, the nitrile is protonated, which activates the carbon atom toward nucleophilic attack by water. This leads to the formation of an amide intermediate (4-phenyloxolane-3-carboxamide). Continued heating in the acidic medium then facilitates the hydrolysis of the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemistrysteps.com

Alkaline-Catalyzed Hydrolysis : Alternatively, the hydrolysis can be performed by heating the nitrile under reflux with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk The hydroxide ion acts as the nucleophile, attacking the nitrile carbon to eventually form an amide intermediate. This amide is then further hydrolyzed under the basic conditions. The immediate products are the salt of the carboxylic acid (e.g., sodium 4-phenyloxolane-3-carboxylate) and ammonia (B1221849) gas. libretexts.orgchemistrysteps.com To obtain the free carboxylic acid, a final acidification step is required, where a strong acid is added to the cooled reaction mixture to protonate the carboxylate salt. libretexts.org

Enantioselective and Diastereoselective Synthesis of 4-Phenyloxolane-3-carboxylic Acid

The presence of two stereocenters in 4-phenyloxolane-3-carboxylic acid (at the C3 and C4 positions) means that it can exist as four distinct stereoisomers. The selective synthesis of a single enantiomer or diastereomer is crucial for applications where biological activity is dependent on a specific three-dimensional structure. This is achieved through asymmetric synthesis, which employs various techniques to control the stereochemical outcome of a reaction. rsc.org

Chiral Auxiliary-Mediated Syntheses

A robust strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This method involves temporarily attaching a chiral molecule to an achiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to yield the enantiomerically enriched product. wikipedia.orgnumberanalytics.com

In the context of 4-phenyloxolane-3-carboxylic acid, a common approach would involve attaching a well-established chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, to a precursor molecule. wikipedia.org For instance, an α,β-unsaturated acyl-oxazolidinone could undergo a stereoselective conjugate addition with a phenyl-containing nucleophile. The steric hindrance provided by the auxiliary would direct the nucleophile to attack one face of the double bond preferentially, establishing the stereocenter at the C4 position. A subsequent reaction could then form the oxolane ring and establish the C3 stereocenter. Finally, the chiral auxiliary is removed, typically through hydrolysis, to release the desired stereoisomer of 4-phenyloxolane-3-carboxylic acid. nih.gov

The effectiveness of this method is measured by the diastereomeric excess (d.e.), which quantifies the preference for one diastereomer over the others.

Table 1: Illustrative Data for a Chiral Auxiliary-Mediated Reaction This table is a representative example of data from a chiral auxiliary-based synthesis and is for illustrative purposes.

| Chiral Auxiliary | Reaction Step | Diastereomeric Excess (d.e.) | Yield |

|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Conjugate Addition | >95% | 85% |

| (1S)-Camphorsultam | Asymmetric Alkylation | >98% | 90% |

Asymmetric Catalysis for Stereocontrol

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. snnu.edu.cn This approach is highly efficient and includes methods based on transition metals and small organic molecules (organocatalysis). d-nb.info

A potential route to chiral 4-phenyloxolane-3-carboxylic acid could involve the asymmetric hydrogenation of a furan-based precursor, such as 4-phenyl-2,5-dihydrofuran-3-carboxylic acid. Using a chiral transition-metal catalyst, for example, one based on rhodium or iridium complexed with a chiral phosphine (B1218219) ligand, could selectively hydrogenate the double bond from one face, thereby establishing the two stereocenters in a controlled manner. mt.com

Another advanced strategy is chiral phosphoric acid (CPA) catalysis, which has emerged as a powerful tool in asymmetric synthesis. snnu.edu.cn A CPA catalyst could be used to protonate a substrate, creating a chiral environment that directs a subsequent nucleophilic attack or cyclization to proceed with high enantioselectivity.

Biocatalytic Approaches to Stereoselective Formation

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. nih.govrsc.org For producing a specific stereoisomer of 4-phenyloxolane-3-carboxylic acid, a kinetic resolution strategy is a highly feasible biocatalytic approach. nih.gov

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic starting material, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

Two plausible biocatalytic scenarios are:

Enzymatic Hydrolysis of a Racemic Nitrile : A nitrilase enzyme could be used to selectively hydrolyze one enantiomer of racemic 4-phenyloxolane-3-carbonitrile to the corresponding carboxylic acid, while leaving the other nitrile enantiomer untouched.

Enzymatic Esterification of a Racemic Acid : A lipase (B570770) enzyme could selectively esterify one enantiomer of racemic 4-phenyloxolane-3-carboxylic acid in the presence of an alcohol. The resulting ester could then be separated from the unreacted acid enantiomer.

The success of a kinetic resolution is determined by the enantiomeric excess (e.e.) of both the product and the remaining substrate, as well as the conversion percentage.

Table 2: Representative Data for Biocatalytic Kinetic Resolution This table provides a hypothetical example of results from a successful biocatalytic kinetic resolution process.

| Enzyme | Racemic Substrate | Product | Substrate e.e. at ~50% Conversion | Product e.e. at ~50% Conversion |

|---|---|---|---|---|

| Nitrilase | (±)-4-Phenyloxolane-3-carbonitrile | (S)-4-Phenyloxolane-3-carboxylic acid | >99% (R)-nitrile | >99% (S)-acid |

| Lipase | (±)-4-Phenyloxolane-3-carboxylic acid | (R)-Methyl 4-phenyloxolane-3-carboxylate | >99% (S)-acid | >99% (R)-ester |

Advanced Spectroscopic and Chromatographic Characterization of 4 Phenyloxolane 3 Carboxylic Acid

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular weight and elemental composition of a compound. For 4-phenyloxolane-3-carboxylic acid, HRMS with a soft ionization technique like electrospray ionization (ESI) would be employed to accurately measure the mass of the molecular ion. The expected monoisotopic mass can be calculated and compared with the experimental value to confirm the elemental formula (C₁₁H₁₂O₃).

Table 1: Predicted HRMS Data and Potential Fragments for 4-Phenyloxolane-3-carboxylic acid

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₁₁H₁₃O₃⁺ | 193.0865 | Protonated molecular ion |

| [M-OH]⁺ | C₁₁H₁₁O₂⁺ | 175.0759 | Loss of hydroxyl radical |

| [M-COOH]⁺ | C₁₀H₁₁O⁺ | 147.0810 | Loss of carboxyl group |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Tropylium ion (from phenyl group) |

Multi-Nuclear and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule.

Probing Connectivity and Stereochemistry via 1D and 2D NMR (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the protons and carbons, respectively. libretexts.org The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine protons of the oxolane ring, and the methylene (B1212753) protons adjacent to the oxygen. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically 10-13 ppm). princeton.edu The ¹³C NMR spectrum would display signals for the carbonyl carbon (around 170-180 ppm), the aromatic carbons, and the aliphatic carbons of the oxolane ring. libretexts.orgbhu.ac.inoregonstate.edulibretexts.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and establishing connectivity. princeton.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within the molecule. youtube.comlibretexts.orgmagritek.com For 4-phenyloxolane-3-carboxylic acid, COSY would show correlations between the protons on C3 and C4, and between the protons on C4 and C5, and between the protons on C2 and C3, confirming the sequence of the oxolane ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). researchgate.netcolumbia.edu This allows for the direct assignment of the carbon signal for each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. princeton.eduresearchgate.netcolumbia.edulibretexts.orgnih.govresearchgate.net This is particularly useful for identifying quaternary carbons and for piecing together different spin systems. For instance, HMBC would show a correlation from the proton on C3 to the carbonyl carbon of the carboxylic acid, and from the proton on C4 to the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is crucial for determining the relative stereochemistry of the substituents on the oxolane ring. For a cis isomer, a NOE would be observed between the protons on C3 and C4. For a trans isomer, this correlation would be absent or very weak.

Advanced NMR Techniques for Conformational Analysis

The oxolane ring is not planar and exists in various puckered conformations. Advanced NMR techniques, in conjunction with computational modeling, can provide insights into the preferred conformation of 4-phenyloxolane-3-carboxylic acid in solution. Techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be more sensitive than NOESY for determining through-space correlations in medium-sized molecules. Furthermore, the measurement of coupling constants, particularly three-bond proton-proton (³JHH) and proton-carbon (³JCH) couplings, can be used in conjunction with the Karplus equation to estimate dihedral angles and thus deduce the ring's conformation. columbia.edu

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum of 4-phenyloxolane-3-carboxylic acid would be dominated by a very broad absorption in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. libretexts.org The C-O stretching of the ether in the oxolane ring would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.

Raman Spectroscopy: Raman spectroscopy would also show the characteristic C=O and aromatic ring stretching vibrations. It can be particularly useful for observing the symmetric vibrations of the molecule that may be weak in the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for 4-Phenyloxolane-3-carboxylic acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |

| Carbonyl (C=O) | Stretching | 1700-1725 |

| Ether (C-O-C) | Asymmetric Stretching | 1250-1070 |

| Aromatic (C=C) | Stretching | 1600-1450 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. wikipedia.orgnih.govup.ptksu.edu.sa By obtaining a suitable single crystal of an enantiomerically pure sample of 4-phenyloxolane-3-carboxylic acid, it is possible to unambiguously determine the arrangement of all atoms in the solid state. semanticscholar.org This would confirm the relative stereochemistry (cis or trans) of the phenyl and carboxylic acid groups and, through the use of anomalous dispersion, could also establish the absolute configuration (R or S) at the chiral centers. The crystallographic data would also provide precise bond lengths, bond angles, and torsional angles, revealing the solid-state conformation of the oxolane ring. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric and Diastereomeric Purity Assessment

Since 4-phenyloxolane-3-carboxylic acid possesses two chiral centers (at C3 and C4), it can exist as two pairs of enantiomers (diastereomers). Chiral chromatography is essential for separating these stereoisomers and assessing the enantiomeric and diastereomeric purity of a sample. libretexts.orglibretexts.org

Chiral HPLC: This is the most common method for separating enantiomers. nih.govsigmaaldrich.comresearchgate.netresearchgate.net A racemic mixture of 4-phenyloxolane-3-carboxylic acid can be separated on a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds. researchgate.netmdpi.com The choice of mobile phase (normal phase or reversed phase) and any additives (e.g., an acidic modifier for a carboxylic acid) would need to be optimized to achieve baseline separation of the enantiomers. chiraltech.com Alternatively, derivatization with a chiral reagent to form diastereomers can allow for separation on a non-chiral column. nih.gov

Chiral GC: For volatile compounds, or those that can be made volatile through derivatization (e.g., by converting the carboxylic acid to an ester), chiral GC can be an effective separation technique. Cyclodextrin-based stationary phases are commonly used for the GC separation of enantiomers.

By analyzing a sample using a validated chiral HPLC or GC method, the ratio of the different stereoisomers can be determined, allowing for the calculation of enantiomeric excess (ee) and diastereomeric excess (de).

Chemical Reactivity and Mechanistic Investigations of 4 Phenyloxolane 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can participate in a variety of reactions, including nucleophilic acyl substitution, reduction, and decarboxylation.

Esterification and Amidation Reactions

The conversion of the carboxylic acid group of 4-phenyloxolane-3-carboxylic acid into esters and amides represents a common and important class of reactions. These transformations proceed via nucleophilic acyl substitution.

Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comgoogle.com This is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For more sensitive substrates or under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are highly effective for promoting ester formation at room temperature. orgsyn.org

Amidation involves the reaction of the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. Direct reaction requires high temperatures to drive off water. More commonly, the carboxylic acid is first activated. This can be achieved by converting it to a more reactive derivative, such as an acid chloride, or by using coupling reagents. These reagents, similar to those used in esterification, facilitate the formation of the amide bond under milder conditions.

Table 1: Typical Conditions for Esterification and Amidation Reactions

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), cat. H₂SO₄, Heat | Methyl/Ethyl 4-phenyloxolane-3-carboxylate |

| DCC/DMAP Esterification | Alcohol, DCC, DMAP, Aprotic Solvent (e.g., DCM), 0°C to RT | Corresponding Ester |

Reduction to Alcohols and Aldehydes

The carboxylic acid group of 4-phenyloxolane-3-carboxylic acid can be reduced to a primary alcohol. Strong reducing agents are required for this transformation.

Reduction to the corresponding primary alcohol, (4-phenyloxolan-3-yl)methanol, is typically accomplished using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107), followed by an acidic workup. chemistrysteps.commasterorganicchemistry.comlibretexts.orgsavemyexams.comchemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.org The reaction with LiAlH₄ proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. chemistrysteps.comlibretexts.orgsavemyexams.com

Isolation of the intermediate aldehyde, 4-phenyloxolane-3-carbaldehyde, from the direct reduction of the carboxylic acid is generally not feasible because the aldehyde is more reactive than the starting carboxylic acid towards the strong reducing agent. chemistrysteps.comlibretexts.orgsavemyexams.com To obtain the aldehyde, a two-step synthetic route would be necessary: first, reduction of the carboxylic acid to the primary alcohol, followed by a controlled oxidation of the alcohol back to the aldehyde using specific oxidizing agents like pyridinium (B92312) chlorochromate (PCC).

Table 2: Typical Conditions for the Reduction of Carboxylic Acids

| Reaction | Reagents and Conditions | Product |

|---|

Acid Halide Formation

The hydroxyl group of the carboxylic acid can be replaced by a halogen, typically chlorine, to form a highly reactive acid halide.

Formation of 4-phenyloxolane-3-carbonyl chloride is most commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). biorxiv.org Other reagents like oxalyl chloride ((COCl)₂) or phosphorus pentachloride (PCl₅) can also be used. biorxiv.org The resulting acid chloride is a valuable intermediate as it is much more reactive towards nucleophiles than the parent carboxylic acid, facilitating reactions like esterification and amidation under very mild conditions.

Table 3: Typical Conditions for Acid Chloride Formation

| Reagent | Conditions | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., DCM, Toluene), often with gentle heating | SO₂(g), HCl(g) |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM), often with a catalytic amount of DMF | CO(g), CO₂(g), HCl(g) |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide. For simple aliphatic carboxylic acids, this reaction is generally difficult and requires harsh conditions. The ease of decarboxylation is significantly enhanced by the presence of a carbonyl group in the β-position to the carboxylic acid. masterorganicchemistry.com

For 4-phenyloxolane-3-carboxylic acid, which is a γ-substituted carboxylic acid (the phenyl group is at the γ-position relative to the carboxyl group), decarboxylation is not expected to be a facile process under normal conditions. masterorganicchemistry.com While some decarboxylation methods exist for aromatic carboxylic acids using metal catalysts, the conditions are often forcing. organic-chemistry.org Without a β-keto group or other activating features, the C-C bond between the oxolane ring and the carboxyl group is strong, and its cleavage to release CO₂ is energetically unfavorable. masterorganicchemistry.com

Reactions at the Phenyloxolane Ring System

The phenyloxolane ring system also possesses sites of reactivity, most notably the phenyl group.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of 4-phenyloxolane-3-carboxylic acid can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The position of substitution (ortho, meta, or para) is directed by the activating and directing effects of the substituent attached to the ring, in this case, the oxolane ring.

The oxolane ring is attached to the phenyl ring via a carbon atom, making it an alkyl-type substituent. Alkyl groups are generally weakly activating and ortho, para-directing due to inductive effects and hyperconjugation. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the ortho and para positions of the phenyl ring. cdnsciencepub.comcdnsciencepub.comuomustansiriyah.edu.iq

Steric Hindrance: The bulky oxolane ring may sterically hinder the approach of the electrophile to the ortho positions, potentially favoring substitution at the less hindered para position.

Reaction Conditions: The nature of the electrophile and the reaction conditions can also influence the regioselectivity. For instance, nitration under strongly acidic conditions might lead to different outcomes if the ether oxygen of the oxolane ring undergoes protonation, which would alter its electronic influence on the phenyl ring. cdnsciencepub.comresearchgate.net

Typical electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl or alkyl group.

Ring Opening Reactions of the Oxolane Moiety

The oxolane, or tetrahydrofuran (THF), ring is a stable cyclic ether, but it can undergo ring-opening reactions under specific conditions, typically involving acid catalysis and a nucleophile. For 4-phenyloxolane-3-carboxylic acid, the key reactive site for ring-opening is the ether oxygen.

Acid-Catalyzed Cleavage: The most common method for cleaving ethers is treatment with strong acids, such as hydrogen halides (HBr, HI). The reaction mechanism begins with the protonation of the ether oxygen, which transforms the hydroxyl group into a much better leaving group (water). This protonation activates the C-O bonds of the ring, making the adjacent carbons susceptible to nucleophilic attack.

A plausible mechanism for the acid-catalyzed ring-opening of 4-phenyloxolane-3-carboxylic acid with a nucleophile (Nu⁻) is as follows:

Protonation: The ether oxygen is protonated by a strong acid (H-A), forming a cyclic oxonium ion.

Nucleophilic Attack: A nucleophile attacks one of the carbons adjacent to the oxonium ion (C2 or C5). This attack proceeds via an Sₙ2 mechanism, leading to the opening of the ring. The regioselectivity of the attack depends on steric hindrance and electronic effects of the substituents.

The presence of the phenyl group at C4 and the carboxylic acid at C3 introduces electronic and steric factors that influence the regioselectivity of the nucleophilic attack. Attack at the C2 position is generally favored due to less steric hindrance compared to the C5 position, which is closer to the bulky phenyl group.

Lewis Acid-Catalyzed Reactions: Lewis acids are also effective in promoting the ring-opening of tetrahydrofurans. mdpi.com Catalysts such as bismuth(III) halides can facilitate the O-acylative cleavage of THF using acid halides, resulting in halo-substituted esters. mdpi.com For 4-phenyloxolane-3-carboxylic acid, a similar reaction with an acyl halide (e.g., acetyl chloride) in the presence of a Lewis acid like ZnCl₂ or BiCl₃ could yield a 4-halo-3-(halocarbonyl)butyl ester derivative.

In some cases, nickel-catalyzed cross-coupling reactions can achieve stereospecific ring-opening of aryl-substituted tetrahydrofurans. escholarship.org This method allows for the formation of a new carbon-carbon bond with inversion of stereochemistry at the reaction center, yielding highly functionalized acyclic products. escholarship.org

Potential Products of Ring Opening: The table below outlines potential products from the ring-opening of 4-phenyloxolane-3-carboxylic acid under different conditions.

| Reagent/Catalyst | Nucleophile | Potential Product Structure | Product Description |

| HBr (excess) | Br⁻ | 2,5-dibromo-3-phenylpentanoic acid | Dihalogenated carboxylic acid |

| Acetyl Chloride / BiCl₃ | Cl⁻ | 4-chloro-1-(chloromethyl)-2-phenylbutyl acetate | Halo-substituted ester |

| Grignard Reagent (R-MgBr) / Ni(cod)₂ | R⁻ | 5-hydroxy-4-phenyl-5-substituted-pentanoic acid | Acyclic hydroxy acid with a new C-C bond |

Stereochemical Transformations and Epimerization at Chiral Centers

4-Phenyloxolane-3-carboxylic acid possesses two chiral centers at the C3 and C4 positions. The relative and absolute stereochemistry at these centers is critical for its biological activity and chemical properties. Stereochemical transformations, particularly epimerization, can occur under certain reaction conditions.

Epimerization at C3: The stereocenter at C3, being alpha to the carboxyl group, is the more susceptible of the two to epimerization. This process involves the loss of stereochemical integrity at one center, converting one diastereomer into another.

Base-Catalyzed Epimerization: In the presence of a base, the acidic α-proton at C3 can be abstracted to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a mixture of diastereomers. The final ratio of isomers is often dictated by thermodynamic stability, where the bulkier groups (phenyl and carboxyl) prefer a trans configuration to minimize steric strain.

Acid-Catalyzed Epimerization: While less common for the free carboxylic acid, activation of the carboxyl group (e.g., conversion to an ester or acid chloride) can facilitate epimerization under acidic conditions. This can proceed through an intermediate analogous to the oxazol-5(4H)-one in peptide chemistry, which readily tautomerizes to a symmetric achiral intermediate, leading to racemization or epimerization upon ring-opening or reaction.

Stereochemical Control: Maintaining stereochemical integrity is often a primary goal in synthesis. Many synthetic methods for producing substituted tetrahydrofurans are designed to be highly stereoselective. For instance, intramolecular Sₙ2 reactions on acyclic precursors with pre-defined stereocenters are a common strategy. nih.gov Similarly, boric acid-catalyzed amidation reactions have been shown to preserve the stereochemistry at chiral centers within carboxylic acids, with no epimerization observed.

Conversely, thermodynamic control can be used to favor the most stable diastereomer. nih.gov If the conditions for a reaction (e.g., ring closure) allow for the interconversion of cis and trans isomers, the reaction will yield the thermodynamically preferred product. nih.gov For 2,3-disubstituted tetrahydrofurans, the trans isomer is generally more stable.

The table below summarizes conditions that may lead to or prevent epimerization at the C3 position.

| Condition | Potential Outcome | Mechanistic Feature |

| Strong Base (e.g., LDA, NaH) | Epimerization | Formation of a planar enolate intermediate at C3. |

| High Temperature | Epimerization | Can provide energy to overcome the barrier to enolization and favors the thermodynamic product. |

| Activation of Carboxyl Group (e.g., with SOCl₂) followed by reaction | Potential for Epimerization | Formation of a planar or rapidly inverting intermediate. |

| Boric Acid-Catalyzed Amidation | Preservation of Stereochemistry | The reaction mechanism does not involve deprotonation at the α-carbon. |

| Enzymatic Racemization | Epimerization | Specific enzymes like racemases can catalyze the interconversion of stereoisomers. ims.ac.jp |

Mechanistic Studies of Key Transformations

Understanding the detailed reaction pathways of 4-phenyloxolane-3-carboxylic acid is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies employ a variety of techniques, including kinetic analysis, isotopic labeling, and computational modeling of transition states, to elucidate the step-by-step processes of its key chemical transformations.

Kinetic Investigations of Reaction Rates

Kinetic studies measure how reaction rates change in response to varying conditions such as temperature, reactant concentrations, and catalysts. This data provides quantitative insights into reaction mechanisms, helping to determine the rate-determining step and the composition of the transition state.

For reactions involving 4-phenyloxolane-3-carboxylic acid, kinetic analysis can be applied to transformations of both the carboxylic acid group and the oxolane ring.

Esterification: The Fischer esterification of the carboxylic acid group is a classic equilibrium-controlled reaction. Kinetic studies would typically show that the rate is proportional to the concentration of the carboxylic acid, the alcohol, and the acid catalyst. The rate increases with temperature, as predicted by the Arrhenius equation, due to a higher fraction of molecules possessing sufficient energy to overcome the activation barrier. oup.com

Ring-Opening Polymerization: The cationic ring-opening of the tetrahydrofuran moiety is a well-studied process. Kinetic analyses have shown that the rate of propagation depends on the nature of the initiator and the counter-anion. oup.comacs.org For instance, studies on THF polymerization initiated by superacid esters revealed that the rate constants of propagation (kₚ) are influenced by the stability of the counter-anion. oup.com

A hypothetical kinetic dataset for the acid-catalyzed esterification of 4-phenyloxolane-3-carboxylic acid with ethanol (B145695) is presented below to illustrate these principles.

| Experiment | [Substrate] (M) | [Ethanol] (M) | [H₂SO₄] (M) | Temperature (°C) | Initial Rate (M/s) |

| 1 | 0.1 | 1.0 | 0.01 | 25 | 1.5 x 10⁻⁶ |

| 2 | 0.2 | 1.0 | 0.01 | 25 | 3.0 x 10⁻⁶ |

| 3 | 0.1 | 2.0 | 0.01 | 25 | 3.0 x 10⁻⁶ |

| 4 | 0.1 | 1.0 | 0.02 | 25 | 3.0 x 10⁻⁶ |

| 5 | 0.1 | 1.0 | 0.01 | 40 | 4.5 x 10⁻⁶ |

This data would suggest the reaction is first-order with respect to the substrate, the alcohol, and the catalyst. Experiment 5 demonstrates the increase in rate with temperature.

Isotopic Labeling Studies to Elucidate Mechanisms

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction mechanism. By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁸O), its position in the products can be determined using mass spectrometry or NMR spectroscopy, providing definitive evidence for or against a proposed pathway.

Fischer Esterification Mechanism: A classic application of isotopic labeling is in the study of the Fischer esterification. To determine which oxygen atom is eliminated as water, the reaction can be carried out using an alcohol labeled with ¹⁸O.

When 4-phenyloxolane-3-carboxylic acid is reacted with ¹⁸O-labeled methanol (CH₃¹⁸OH), the ¹⁸O isotope is incorporated into the ester product and not into the water byproduct. This result confirms that the reaction proceeds via nucleophilic attack of the alcohol on the protonated carbonyl carbon, and the oxygen from the carboxylic acid's hydroxyl group is the one that is eliminated.

Decarboxylation and Ring-Opening Studies: Other isotopic labeling strategies could be employed to study different reactions:

¹³C or ¹⁴C Labeling: The carboxyl group could be labeled with ¹³C or ¹⁴C (using a labeled precursor like *CO₂) to follow its fate in decarboxylation reactions. This would confirm whether the carbon is released as CO₂ or incorporated elsewhere.

Deuterium (B1214612) (²H) Labeling: Labeling the α-carbon (C3) with deuterium could be used to measure kinetic isotope effects (KIE) in reactions involving the cleavage of the C-H bond at that position, such as in base-catalyzed epimerization.

The table below outlines various isotopic labeling strategies and their potential applications in studying the reactivity of 4-phenyloxolane-3-carboxylic acid.

| Isotope | Labeled Position | Reaction Studied | Mechanistic Insight |

| ¹⁸O | Alcohol Nucleophile (R-¹⁸OH) | Fischer Esterification | Confirms the alcohol's oxygen is incorporated into the ester. |

| ¹³C | Carboxyl Carbon (-¹³COOH) | Decarboxylation | Traces the fate of the carboxyl carbon atom. |

| ²H (D) | C3 (α-carbon) | Base-catalyzed Epimerization | Determines if C-H bond breaking is the rate-determining step (via KIE). |

| ¹⁸O | Ether Oxygen (Oxolane Ring) | Acid-Catalyzed Ring Opening | Determines the fate of the ring oxygen atom upon cleavage. |

Transition State Analysis

The transition state is the highest energy point along a reaction coordinate, representing a transient and unstable molecular arrangement poised between reactants and products. libretexts.org Its structure and energy (the activation energy) determine the rate and feasibility of a chemical reaction. While transition states cannot be isolated, their properties can be investigated through computational chemistry and inferred from kinetic data.

Computational Modeling: Density Functional Theory (DFT) and other high-level ab initio computational methods are widely used to model reaction pathways and locate transition state structures. ims.ac.jpnih.gov These calculations can predict:

Geometries: The bond lengths and angles of the atoms in the transition state. For an Sₙ2 reaction, this would involve a partially formed bond to the incoming nucleophile and a partially broken bond to the leaving group.

Activation Energies (ΔG‡): The energy barrier that must be overcome for the reaction to proceed. Lower activation energies correspond to faster reactions.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate from reactants to products. nih.gov

Transition State for Acid-Catalyzed Ring Opening: Consider the acid-catalyzed ring-opening of the oxolane moiety by a bromide ion. After protonation of the ether oxygen, the transition state for the subsequent Sₙ2 attack of Br⁻ at C2 would feature:

A partially broken C2-O bond.

A partially formed C2-Br bond.

A trigonal bipyramidal-like geometry at the C2 carbon.

Significant positive charge delocalized across the oxygen and C2 atoms.

Computational analysis can provide quantitative data on these features, as illustrated in the hypothetical table below.

| Parameter | Reactant (Oxonium Ion) | Transition State (TS) | Product |

| C2-O Bond Length (Å) | ~1.48 | ~1.95 | (cleaved) |

| C2-Br Bond Length (Å) | (no bond) | ~2.30 | ~1.94 |

| O-C2-H Angle (°) | ~109.5 | ~95 | ~109.5 |

| Relative Energy (kcal/mol) | 0 | +20 (ΔG‡) | -10 (ΔG_rxn) |

This analysis helps visualize the molecular gymnastics required for the transformation and explains why certain pathways are favored over others. For example, computational studies on the ring-opening of THF by frustrated Lewis pairs revealed that the deformation energy of the THF molecule is a key factor in determining the activation barrier. Such insights are invaluable for designing new catalysts and reaction conditions.

Derivatization and Analog Synthesis Based on the 4 Phenyloxolane 3 Carboxylic Acid Scaffold

Design Principles for Structural Analogues

The design of structural analogues of 4-phenyloxolane-3-carboxylic acid is guided by established principles of medicinal chemistry, aiming to optimize the parent molecule's therapeutic potential. A primary consideration is the exploration of the structure-activity relationship (SAR), which seeks to understand how specific structural modifications influence biological activity. uc.ptnih.gov

Key design principles include:

Pharmacophore Modeling: Identifying the essential structural features (the pharmacophore) responsible for the desired biological activity. For the 4-phenyloxolane-3-carboxylic acid scaffold, this involves understanding the roles of the phenyl ring, the oxolane oxygen, and the carboxylic acid group in target binding. The phenyl group may engage in hydrophobic or aromatic interactions, while the carboxylic acid can act as a hydrogen bond donor and acceptor.

Bioisosteric Replacement: The carboxylic acid group is a common target for modification. Bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects, can be employed. For example, tetrazoles are frequently used as carboxylic acid isosteres, offering similar acidity and planarity. nih.gov Other potential replacements could include phosphonic or phosphinic acids, which are more polar. nih.gov

Conformational Restriction: The flexibility of the oxolane ring can be modulated to lock the molecule into a more bioactive conformation. This can be achieved through the introduction of substituents or by altering the ring size.

Modulation of Physicochemical Properties: Analog synthesis is often directed at improving properties such as solubility, lipophilicity (logP), and metabolic stability. For instance, introducing polar groups can enhance aqueous solubility, while modifying the phenyl ring can alter lipophilicity and metabolic pathways. uc.pt The trifluoromethyl group, for example, is known to enhance lipophilicity and can improve bioavailability.

Synthesis of Esters, Amides, and Hydrazides of 4-Phenyloxolane-3-carboxylic Acid

The carboxylic acid moiety of 4-phenyloxolane-3-carboxylic acid is a prime handle for derivatization, allowing for the straightforward synthesis of esters, amides, and hydrazides. These modifications can significantly impact the compound's properties, including its ability to cross cell membranes and its interaction with biological targets.

Synthesis of Esters: Esterification of 4-phenyloxolane-3-carboxylic acid can be achieved through several standard methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com Alternatively, the carboxylic acid can be activated to form a more reactive species. One such method is the use of triphenylphosphine (B44618) dihalides (Ph3PBr2 or Ph3PI2) in the presence of a base like N,N-dimethylaminopyridine (DMAP), which allows for esterification under mild and neutral conditions. chem-soc.siresearchgate.net

Synthesis of Amides: Amide derivatives are typically synthesized by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.com A direct amidation can also be achieved using certain catalysts. organic-chemistry.org

Synthesis of Hydrazides: Hydrazides are prepared by the reaction of an activated carboxylic acid derivative, such as an ester or an acyl chloride, with hydrazine (B178648) hydrate. researchgate.net A direct method for the synthesis of hydrazides from carboxylic acids and hydrazines in the presence of zinc chloride has also been reported. rsc.org Furthermore, peptide hydrazides can be converted into carboxylic acids or amides, offering a late-stage diversification strategy. explorationpub.com

Table 1: Synthetic Routes to Derivatives of 4-Phenyloxolane-3-carboxylic Acid

| Derivative | Reagents and Conditions |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat |

| Alcohol, Ph₃PBr₂/Ph₃PI₂, DMAP, CH₂Cl₂ | |

| Amides | Amine, DCC or HATU, Anhydrous Solvent (e.g., DMF) |

| Hydrazides | Hydrazine Hydrate, Activated Ester or Acyl Chloride |

| Hydrazine, ZnCl₂ |

Modifications of the Phenyl Substituent

The phenyl ring of 4-phenyloxolane-3-carboxylic acid presents a significant opportunity for structural diversification to fine-tune the molecule's biological activity and pharmacokinetic properties. The introduction of various substituents at the ortho, meta, and para positions of the phenyl ring can profoundly influence the electronic and steric properties of the molecule. ashp.org

Common modifications include the introduction of:

Electron-Withdrawing Groups (EWGs): Groups such as halogens (F, Cl, Br), nitro (-NO₂), and trifluoromethyl (-CF₃) can alter the electronic distribution of the phenyl ring, potentially enhancing binding affinity or metabolic stability. nih.gov

Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃, -C₂H₅), alkoxy (-OCH₃), and amino (-NH₂) can also be introduced to probe the SAR. ashp.org

Other Functional Groups: The incorporation of other functionalities, such as hydroxyl (-OH) or cyano (-CN) groups, can provide additional points for interaction with biological targets or improve physicochemical properties.

The synthesis of these modified analogues typically involves starting with a substituted phenyl precursor in the initial synthetic sequence leading to the 4-phenyloxolane-3-carboxylic acid core.

Table 2: Examples of Phenyl Ring Modifications and Their Potential Effects

| Substituent | Position | Potential Effects |

| Fluoro (-F) | para | Increased metabolic stability, altered electronic properties |

| Methoxy (-OCH₃) | para | Increased electron density, potential for hydrogen bonding |

| Trifluoromethyl (-CF₃) | meta | Increased lipophilicity, strong electron-withdrawing effect |

| Amino (-NH₂) | para | Potential for hydrogen bonding, basic character |

Stereoisomeric and Diastereomeric Analogues of 4-Phenyloxolane-3-carboxylic Acid

The 4-phenyloxolane-3-carboxylic acid molecule contains at least two stereocenters (at C3 and C4 of the oxolane ring), meaning it can exist as multiple stereoisomers. Specifically, it can exist as enantiomers and diastereomers. libretexts.orgmasterorganicchemistry.com The biological activity of these isomers can differ significantly, with one isomer often being more potent or selective than the others. Therefore, the synthesis and evaluation of individual stereoisomers are crucial for understanding the SAR and developing optimized drug candidates.

Methods for obtaining stereoisomerically pure analogues include:

Chiral Resolution: Racemic mixtures of 4-phenyloxolane-3-carboxylic acid or its derivatives can be separated into individual enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. nih.gov Chromatographic methods using a chiral stationary phase (chiral HPLC) are also widely used.

Asymmetric Synthesis: This approach involves the use of chiral starting materials, reagents, or catalysts to selectively produce a single desired stereoisomer. nih.gov For example, a stereoselective synthesis could be designed to control the stereochemistry at both the C3 and C4 positions during the formation of the oxolane ring.

Diastereomer Synthesis: When a molecule has more than one stereocenter, diastereomers can be synthesized. libretexts.org These are stereoisomers that are not mirror images of each other. masterorganicchemistry.com The synthesis of different diastereomers allows for a thorough exploration of the three-dimensional space and its impact on biological activity. researchgate.net

The synthesis of all four stereoisomers of a related compound, 1,4-thiazane-3-carboxylic acid 1-oxide, has been achieved through a combination of asymmetric transformation and selective crystallization, highlighting the feasibility of obtaining all possible stereoisomers for detailed biological evaluation. nih.gov

Ring Expansion and Contraction Reactions on the Oxolane Core

Modification of the central oxolane ring through ring expansion or contraction reactions represents a more advanced strategy for generating structural diversity. These transformations alter the size and conformation of the heterocyclic core, which can lead to significant changes in biological activity by repositioning the key functional groups.

Ring Expansion: The five-membered oxolane ring can potentially be expanded to a six-membered tetrahydropyran (B127337) ring. Ring expansion reactions often proceed through the formation of a bicyclic intermediate or via rearrangement of a carbocation intermediate. wikipedia.org For instance, a Demjanov-type rearrangement could be envisioned, where an exocyclic aminomethyl group is converted to a diazonium salt, which upon loss of nitrogen gas, could lead to ring expansion. wikipedia.orgyoutube.com

Ring Contraction: Conversely, the oxolane ring could be contracted to a four-membered oxetane (B1205548) ring. Ring contraction reactions can be induced under various conditions, including acidic, basic, or photochemical methods. etsu.edu A common method for ring contraction is the Favorskii rearrangement of a cyclic α-halo ketone. chemistrysteps.com Another approach involves a pinacol-type rearrangement where a carbocation is formed adjacent to the ring, leading to a 1,2-alkyl shift and ring contraction. wikipedia.orgchemistrysteps.com

These ring modification strategies, while synthetically challenging, offer a powerful tool for exploring novel chemical space and identifying analogues with improved pharmacological profiles.

4 Phenyloxolane 3 Carboxylic Acid As a Synthetic Intermediate and Building Block

Utility in the Construction of Complex Organic Molecules

4-Phenyloxolane-3-carboxylic acid serves as a valuable building block in synthetic organic chemistry, providing a versatile scaffold for the construction of more intricate molecular architectures. Its structure, featuring a tetrahydrofuran (B95107) (oxolane) ring, a phenyl group, and a carboxylic acid moiety, offers multiple points for chemical modification. The carboxylic acid group, in particular, is a highly useful functional handle, readily participating in a wide array of chemical transformations.

The inherent reactivity of the carboxylic acid allows for its conversion into various other functional groups, such as esters, amides, and alcohols, through well-established synthetic protocols. This functional group interconversion is fundamental to its utility, enabling chemists to strategically incorporate the 4-phenyloxolane core into larger, more complex target molecules. For instance, the carboxylic acid can be activated to form an acyl chloride or an active ester, which can then react with a diverse range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.

The presence of the stereocenter at the 3- and 4-positions of the oxolane ring also presents opportunities for stereoselective synthesis, allowing for the creation of specific stereoisomers of a target molecule. This is particularly crucial in medicinal chemistry, where the biological activity of a compound can be highly dependent on its stereochemistry. The rigid tetrahydrofuran ring system helps to control the spatial orientation of the substituents, which can be advantageous in designing molecules with specific three-dimensional shapes.

Below is a table summarizing some of the key synthetic transformations involving 4-phenyloxolane-3-carboxylic acid:

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Reduction | Reducing Agent (e.g., LiAlH₄) | Alcohol |

| Curtius Rearrangement | Diphenylphosphoryl azide, Heat | Amine (via isocyanate) |

Role in Natural Product Synthesis or Fragment-Based Approaches

While specific examples of the direct incorporation of 4-phenyloxolane-3-carboxylic acid into the total synthesis of a natural product are not extensively documented, its structural motifs are relevant to modern synthetic strategies, including fragment-based drug discovery (FBDD). Carboxylic acids are a favored class of compounds in fragment libraries due to their ability to form strong interactions with biological targets, particularly with "hot-spot" amino acid residues in protein binding pockets. enamine.net

In the context of FBDD, small, low-molecular-weight compounds, or "fragments," are screened for weak binding to a biological target. Once a binding fragment is identified, it can be optimized and grown into a more potent lead compound. The 4-phenyloxolane-3-carboxylic acid scaffold possesses desirable characteristics for a fragment, including a three-dimensional shape imparted by the oxolane ring and the presence of both hydrogen bond donor (the carboxylic acid proton) and acceptor (the carbonyl and ether oxygens) functionalities. These features increase the likelihood of meaningful interactions with a protein target.

The general strategy of fragment-based discovery often involves identifying a core scaffold that binds to the target and then exploring chemical space around that scaffold by adding different functional groups. 4-Phenyloxolane-3-carboxylic acid is a prime candidate for such an approach. Its carboxylic acid handle allows for the straightforward attachment of other chemical moieties to "grow" the fragment into a more potent inhibitor. This process can be guided by structural information from techniques like X-ray crystallography or NMR spectroscopy. mdpi.com

Contribution to the Generation of Molecular Libraries for Chemical Biology Research

The utility of 4-phenyloxolane-3-carboxylic acid extends to the generation of molecular libraries for chemical biology research. Chemical libraries are large collections of diverse small molecules that are used to probe biological systems, identify new drug leads, and understand the molecular basis of disease. The principles of diversity-oriented synthesis are often employed to create these libraries, aiming to populate chemical space with a wide variety of molecular shapes and functionalities. mdpi.com

Carboxylic acids are a cornerstone of many synthetic libraries because the amide bond formation is a robust and high-yielding reaction, allowing for the rapid and efficient combination of a library of carboxylic acids with a library of amines to generate a large and diverse set of amides. enamine.net 4-Phenyloxolane-3-carboxylic acid can be a valuable component of such libraries, introducing a distinct three-dimensional scaffold that is underrepresented in many commercial and academic compound collections.

Specialized fragment libraries, such as those containing carboxylic acids, are curated to meet the specific requirements of fragment-based drug discovery. enamine.net The inclusion of compounds like 4-phenyloxolane-3-carboxylic acid in these libraries provides researchers with novel starting points for drug discovery campaigns. The availability of this and related building blocks from commercial suppliers facilitates their use in both academic and industrial research settings for the construction of proprietary screening libraries.

The table below highlights the types of molecular libraries where 4-phenyloxolane-3-carboxylic acid can be a valuable component:

| Library Type | Purpose | Role of 4-Phenyloxolane-3-carboxylic acid |

| Fragment Libraries | Identification of initial hits in drug discovery | Provides a 3D scaffold with key interaction points. |

| Diversity-Oriented Synthesis (DOS) Libraries | Exploration of novel chemical space for biological probes | Acts as a versatile building block for creating structural diversity. |

| Targeted Libraries | Optimization of lead compounds against a specific biological target | Serves as a core structure for systematic modification. |

Investigation of Molecular Interactions and Target Engagement of 4 Phenyloxolane 3 Carboxylic Acid Academic Focus

Structure-Activity Relationship (SAR) Studies for Molecular Recognition

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like 4-phenyloxolane-3-carboxylic acid influences its biological activity. These studies involve synthesizing and testing a series of related compounds to identify which parts of the molecule are essential for binding to a biological target and eliciting a response.

Key aspects of SAR for 4-phenyloxolane-3-carboxylic acid and related scaffolds include:

The Oxolane Ring: The five-membered tetrahydrofuran (B95107) (oxolane) ring serves as a core scaffold. Modifications to this ring, such as the introduction of substituents at different positions, can significantly impact binding affinity and selectivity. The oxygen atom within the ring can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition.

The Phenyl Group: The phenyl substituent at the 4-position is a key feature. Its orientation and the presence of substituents on the phenyl ring can influence hydrophobic interactions and π-stacking with amino acid residues in the target's binding pocket.

The Carboxylic Acid Group: The carboxylic acid at the 3-position is often a critical pharmacophore. It can participate in strong ionic interactions and hydrogen bonding with positively charged or polar residues in the active site of an enzyme or receptor. nih.gov For instance, in some quinolone-3-carboxylic acid derivatives, this group is crucial for binding to the active site of enzymes like protein tyrosine phosphatase 1B (PTP1B). nih.gov

Stereochemistry: The chiral centers at positions 3 and 4 of the oxolane ring mean that different stereoisomers of 4-phenyloxolane-3-carboxylic acid can exist. The specific stereochemistry often dictates the precise three-dimensional arrangement of the functional groups, which is critical for optimal interaction with a chiral biological target.

For example, in the broader class of quinolone-3-carboxylic acids, SAR studies have shown that the combination of different hydrophobic groups at various positions on the quinolone motif can lead to potent and selective inhibitors of specific enzymes. nih.gov Similarly, for other cyclic carboxylic acids, the relative orientation of substituents has been shown to be critical for biological activity. uc.pt

Biophysical Characterization of Ligand-Target Binding

To quantify the interaction between 4-phenyloxolane-3-carboxylic acid and its biological target, various biophysical techniques are employed. These methods provide detailed information about the thermodynamics and kinetics of binding. caymanchem.com

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat released or absorbed during a binding event. wikipedia.orgkhanacademy.org This technique is considered the gold standard for characterizing thermodynamic parameters because it can determine the binding affinity (Ka), dissociation constant (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. khanacademy.org

A typical ITC experiment involves titrating a solution of the ligand (e.g., 4-phenyloxolane-3-carboxylic acid) into a sample cell containing the target protein. psu.edu The resulting heat changes are measured and plotted against the molar ratio of ligand to protein. This data can then be fitted to a binding model to extract the thermodynamic parameters. psu.edu For instance, an exothermic reaction (negative ΔH) suggests favorable hydrogen bonding and van der Waals interactions, while a positive entropy change (ΔS) often indicates the release of bound water molecules from the binding interface. khanacademy.org The c-value, which is the ratio of the protein concentration to the dissociation constant, is an important parameter for ensuring the quality of ITC data. nih.gov

Surface Plasmon Resonance (SPR):

SPR is a label-free optical technique used to monitor binding events in real-time. mosbri.eu It measures changes in the refractive index at the surface of a sensor chip where a target molecule is immobilized. mosbri.eu When an analyte (e.g., 4-phenyloxolane-3-carboxylic acid) flows over the surface and binds to the immobilized target, the local refractive index changes, resulting in a shift in the SPR signal. mosbri.eu

SPR experiments can determine the association rate constant (kon) and the dissociation rate constant (koff) of the binding interaction. mosbri.eu From these kinetic parameters, the equilibrium dissociation constant (Kd = koff/kon) can be calculated. mosbri.eu This technique is highly sensitive and can be used to screen for binding partners and to characterize the kinetics of a wide range of molecular interactions. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Probes

When the biological target of 4-phenyloxolane-3-carboxylic acid is an enzyme, studies on its inhibition kinetics are crucial to understand its mechanism of action. nih.gov These in vitro biochemical studies help to determine the type of inhibition and the inhibitor's potency.

Types of Reversible Inhibition:

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org A competitive inhibitor increases the Michaelis constant (Km) but does not affect the maximum velocity (Vmax) of the reaction. ucdavis.edu

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is different from the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic efficiency. ucdavis.edu In this case, the Vmax is decreased, but the Km remains unchanged. ucdavis.edu

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. libretexts.org This type of inhibition leads to a decrease in both Vmax and Km. ucdavis.edu

By measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots, the type of inhibition and the inhibition constant (Ki) can be determined. mdpi.com The IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%, is also a commonly reported measure of inhibitor potency. mdpi.com

Mechanistic probes, which are molecules with specific reactive groups, can also be used to identify the amino acid residues involved in binding the inhibitor.

Molecular Docking and Dynamics Simulations for Binding Mode Prediction